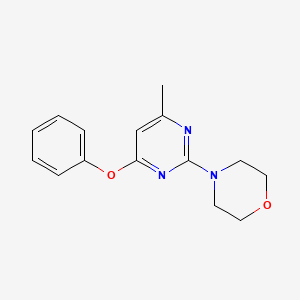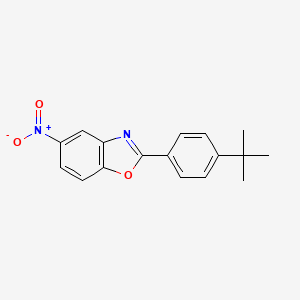
4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine, also known as compound 1, is a piperazine derivative that has shown potential as a therapeutic agent in various diseases. The compound is synthesized through a multi-step process involving the reaction of piperazine with benzyl chloride, followed by the condensation reaction with 3,4-dimethoxybenzaldehyde.
Applications De Recherche Scientifique
Compound 1 has been investigated for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine has been shown to have anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. In Alzheimer's disease, 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 has been found to inhibit acetylcholinesterase activity, which is a key enzyme involved in the pathogenesis of the disease. In Parkinson's disease, 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. The 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In cancer cells, 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 has been shown to induce apoptosis by activating caspase-3 and inhibiting the PI3K/Akt signaling pathway. In Parkinson's disease, 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 has been shown to reduce oxidative stress and inflammation by inhibiting the expression of iNOS and COX-2.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects, depending on the disease model and cell type. In cancer cells, the 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease, 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 has been found to inhibit acetylcholinesterase activity, which can improve cognitive function. In Parkinson's disease, 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 in lab experiments include its potential therapeutic effects in various diseases, its relatively simple synthesis method, and its low toxicity. However, the limitations of using 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 include its limited solubility in water, which can affect its bioavailability, and its lack of selectivity for specific targets.
Orientations Futures
For the research on 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 include investigating its potential therapeutic effects in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the mechanism of action of the 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine and to improve its selectivity for specific targets. The development of novel formulations and delivery methods for 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 could also improve its bioavailability and efficacy.
Méthodes De Synthèse
The synthesis of 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 involves a multi-step process that begins with the reaction of piperazine with benzyl chloride to form N-benzylpiperazine. The N-benzylpiperazine is then subjected to a condensation reaction with 3,4-dimethoxybenzaldehyde to form the final product, 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine. The reaction conditions and purification methods are critical in obtaining a high yield and purity of the 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine.
Propriétés
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-(3,4-dimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-24-19-9-8-18(14-20(19)25-2)15-21-23-12-10-22(11-13-23)16-17-6-4-3-5-7-17/h3-9,14-15H,10-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOSESNGQIQTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-benzylpiperazin-1-yl)-1-(3,4-dimethoxyphenyl)methanimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5707373.png)
![2-(1-naphthyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5707382.png)
![1-benzyl-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5707393.png)
![N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline](/img/structure/B5707400.png)


![ethyl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5707424.png)

![N-[2-(acetylamino)phenyl]-2-methoxyacetamide](/img/structure/B5707434.png)

![N-(4-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5707444.png)
![4'-[(1,3-benzodioxol-5-ylmethylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5707449.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5707457.png)
![N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B5707459.png)